molecular formula C17H21N3O2 B12184276 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12184276
M. Wt: 299.37 g/mol
InChI Key: CLPGDJVPQLMZTC-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent functional group modifications. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent steps include N-alkylation and amide formation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Similar structure but lacks the N-alkyl and amide substituents.

    1-methylindole-2-carboxamide: Similar structure but lacks the N-{2-[(3-methylbut-2-enoyl)amino]ethyl} substituent.

    3-methylindole: Lacks the carboxamide and N-alkyl substituents

Uniqueness

1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

1-methyl-N-[2-(3-methylbut-2-enoylamino)ethyl]indole-2-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-12(2)10-16(21)18-8-9-19-17(22)15-11-13-6-4-5-7-14(13)20(15)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

CLPGDJVPQLMZTC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C)C

Origin of Product

United States

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